![molecular formula C22H14O8 B8118237 [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8118237.png)
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid
Vue d'ensemble
Description
[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C22H14O8 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescence Ratiometric Thermometers
A study by Liu et al. (2021) utilized substituent-group-modifying tetracarboxylate ligands, closely related to [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid, in lanthanide metal-organic frameworks (LnMOFs) for luminescence ratiometric thermometers. These materials exhibited distinct S-type luminescence responses to temperatures, making them potential candidates for temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).
Metal-Organic Frameworks for Magnetic Properties
Lv et al. (2014) synthesized five novel coordination polymers using this compound (H4TPTA) with transition metal cations. These polymers displayed unique magnetic properties, suggesting applications in magnetic materials and studies (Lv et al., 2014).
Catalytic and Therapeutic Applications
Deng et al. (2020) created Co(II)-based metal-organic frameworks (MOFs) using a compound similar to this compound. These MOFs showed potential as catalytic agents for Knoevenagel condensation and displayed inhibitory activity on scar tissue hyperplasia, indicating possible therapeutic applications (Deng et al., 2020).
Cryogenic Luminescent Thermometers
Zhao et al. (2018) developed luminescent lanthanide metal-organic frameworks (LnMOFs) using a fluorine-modified tetracarboxylic acid ligand, showing high relative sensitivity in the cryogenic range. This innovation could lead to advanced temperature sensing technologies (Zhao et al., 2018).
Gas Separation and Therapeutic Effects
Yang et al. (2020) synthesized MOFs using organic tetracarboxylic ligands similar to this compound for selective gas separation and to explore therapeutic effects on postpartum hemorrhage (Yang et al., 2020).
Dye Adsorption and Lanthanide Adsorption
Gao et al. (2019) investigated the use of indium-organic frameworks with tetracarboxylate ligands for dye adsorption and lanthanide adsorption, demonstrating potential in water treatment and purification processes (Gao et al., 2019).
Propriétés
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-2-1-3-12(4-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSCSXHFPKRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



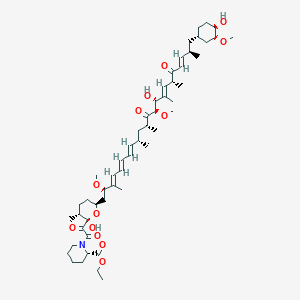
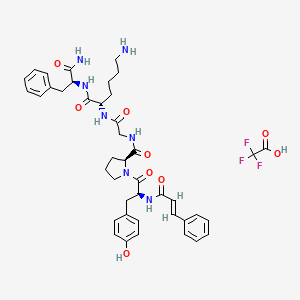
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)

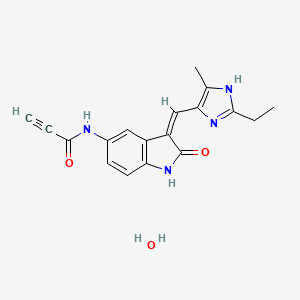
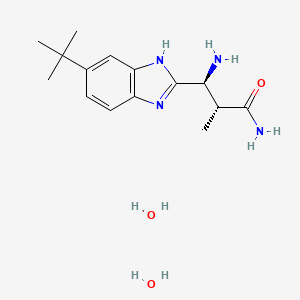
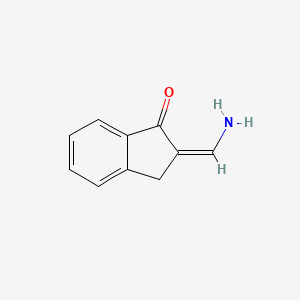
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)
![Sulfoxonium, dimethyl-, (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylide (9CI)](/img/structure/B8118227.png)
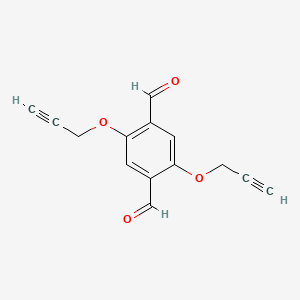
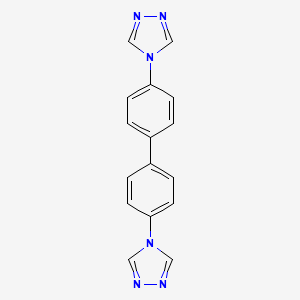
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)

